3-[(prop-2-yn-1-yl)amino]propan-1-ol
Description
3-[(prop-2-yn-1-yl)amino]propan-1-ol is a secondary amine-containing alcohol characterized by a propan-1-ol backbone substituted with a prop-2-yn-1-ylamino group. This compound is notable for its terminal alkyne moiety, which enhances its reactivity in click chemistry and transition metal-catalyzed coupling reactions. It serves as a key intermediate in synthesizing complex heterocyclic systems, such as spiro-fused pyridine derivatives, where its alkyne group participates in Sonogashira couplings or cycloaddition reactions . The compound’s bifunctional nature (amine and alcohol groups) also makes it a versatile precursor for further derivatization in medicinal chemistry and materials science.
Properties
CAS No. |
1250611-84-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(prop-2-yn-1-yl)amino]propan-1-ol typically involves the reaction of propargylamine with an appropriate epoxide. One common method is the reaction of propargylamine with glycidol under basic conditions. The reaction proceeds as follows:
Reactants: Propargylamine and glycidol.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of 3-[(prop-2-yn-1-yl)amino]propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(prop-2-yn-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-[(prop-2-yn-1-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(prop-2-yn-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Substituent Impact :
- Alkyne vs.
- Electron-Withdrawing Groups: Chloro and nitro substituents (e.g., in 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol) reduce nucleophilicity but enhance stability and regioselectivity in further reactions .
Key Observations :
- The high yield (92%) of 3-[(prop-2-yn-1-yl)amino]propan-1-ol reflects the efficiency of Pd/Cu-catalyzed alkyne couplings .
- Carbamate formation from 3-(phenylamino)propan-1-ol is less efficient (50–57%), likely due to steric hindrance from the phenyl group .
Physico-Chemical Properties
Available data on molecular weight, solubility, and applications are summarized below:
Notable Trends:
- Bulkier substituents (e.g., benzyl, aryloxy) increase molecular weight but may reduce solubility in polar solvents.
- Fluorinated derivatives exhibit enhanced metabolic stability, making them suitable for drug development .
Functional and Application-Based Comparisons
- Pharmaceutical Relevance: Fluorinated γ-amino alcohols (e.g., derivatives of emixustat) show potent biological activity in inhibiting retinal pigment epithelium-specific protein cleavage, unlike non-fluorinated analogues .
- Material Science: The alkyne group in 3-[(prop-2-yn-1-yl)amino]propan-1-ol facilitates its use in synthesizing iodinated spiro-fused pyridines, which are valuable in optoelectronics .
- Catalysis: NaH/LiI-mediated amination of pyridine derivatives (e.g., 3-(pyridin-2-ylamino)propan-1-ol) highlights the role of alkali metal hydrides in promoting nucleophilic substitutions .
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